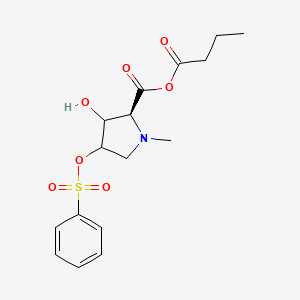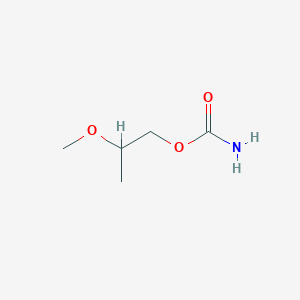
2-Methoxypropyl carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methoxypropyl carbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including pharmaceuticals, agriculture, and industrial applications. The unique structure of this compound, which includes a methoxypropyl group attached to the carbamate moiety, imparts specific chemical properties that make it valuable in different scientific and industrial contexts.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Methoxypropyl carbamate can be synthesized through several methods. One common approach involves the reaction of methoxypropylamine with carbon dioxide in the presence of a catalyst. This reaction typically occurs under mild conditions and results in the formation of the carbamate ester. Another method involves the reaction of methoxypropyl alcohol with an isocyanate, such as methyl isocyanate, to form the desired carbamate.
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous synthesis processes. For example, the reaction of carbon dioxide with methoxypropylamine can be carried out in a continuous flow reactor, which allows for efficient and scalable production. The use of catalysts, such as 1,8-diazabicyclo[5.4.0]undec-7-ene, can enhance the reaction rate and yield .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Methoxypropyl carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbamate derivatives.
Reduction: Reduction reactions can convert the carbamate group into amines or other functional groups.
Substitution: The methoxypropyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbamate derivatives with additional functional groups, while reduction can produce amines.
Applications De Recherche Scientifique
2-Methoxypropyl carbamate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-methoxypropyl carbamate involves its interaction with specific molecular targets. In biological systems, carbamates can inhibit enzymes by forming stable carbamate-enzyme complexes. This inhibition can affect various biochemical pathways, leading to therapeutic effects. For example, carbamate-based drugs can inhibit cholinesterase enzymes, which play a role in neurotransmission .
Comparaison Avec Des Composés Similaires
Ethyl carbamate: Used in the synthesis of pharmaceuticals and as a solvent.
Methyl carbamate: Commonly used in the production of pesticides and herbicides.
Phenyl carbamate: Utilized in the synthesis of polymers and as a stabilizer in various formulations.
Uniqueness: 2-Methoxypropyl carbamate stands out due to its specific methoxypropyl group, which imparts unique chemical properties. This group enhances the compound’s solubility, stability, and reactivity, making it suitable for a wide range of applications. Additionally, the compound’s ability to form stable carbamate-enzyme complexes makes it valuable in medicinal chemistry and drug design .
Propriétés
Formule moléculaire |
C5H11NO3 |
|---|---|
Poids moléculaire |
133.15 g/mol |
Nom IUPAC |
2-methoxypropyl carbamate |
InChI |
InChI=1S/C5H11NO3/c1-4(8-2)3-9-5(6)7/h4H,3H2,1-2H3,(H2,6,7) |
Clé InChI |
SCJASEYFWGAZAT-UHFFFAOYSA-N |
SMILES canonique |
CC(COC(=O)N)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl N-[8-chloro-3-(4-chlorophenyl)pyrido[2,3-b]pyrazin-6-yl]carbamate](/img/structure/B12902743.png)

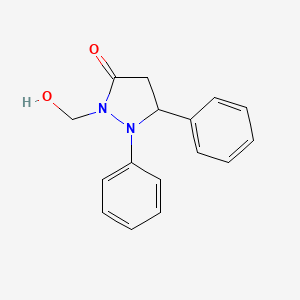
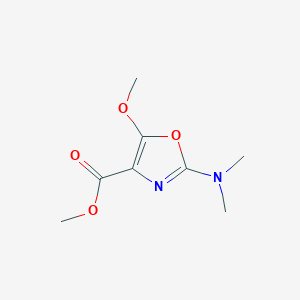
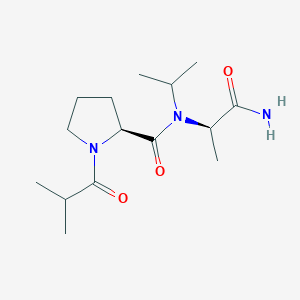
![N-Benzoyl-2'-O-[(4-methoxyphenyl)methyl]guanosine](/img/structure/B12902769.png)

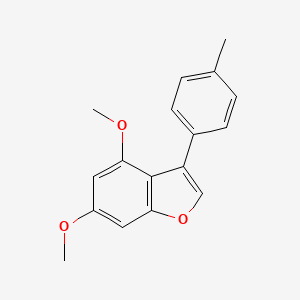
![Ethyl 2-(methylsulfanyl)-4,5-dioxo-1,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B12902788.png)

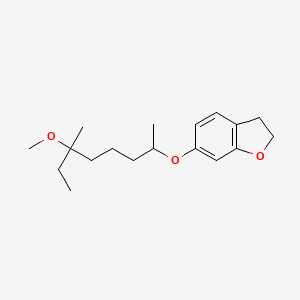
![3-(3-Phenoxypropoxy)dibenzo[b,d]furan](/img/structure/B12902798.png)
![3-Phenyl-5-[(phenylsulfonyl)oxy]-3ah-pyrrolo[3,4-d][1,2]oxazole-4,6(5h,6ah)-dione](/img/structure/B12902810.png)
